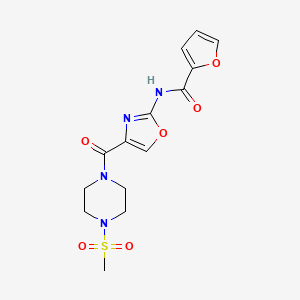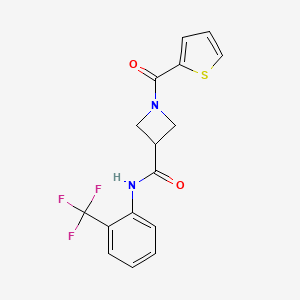
1-(thiophene-2-carbonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(thiophene-2-carbonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide, also known as TTA-A2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. TTA-A2 is a member of the azetidine family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
A prominent application of thiophene-2-carboxamide derivatives is in heterocyclic synthesis. For instance, the synthesis of thienopyrimidine and thieno[2,3-d]pyrimidine derivatives leverages the reactivity of thiophene derivatives, including various transformations of their amino and carbonyl/nitrile groups (Pokhodylo et al., 2010), (Abdelrazek et al., 2008).
Synthesis of Novel Antibiotics and Antibacterial Drugs
Thiophene-2-carboxamide derivatives have been studied for their potential in synthesizing new antibiotic and antibacterial drugs. This application is critical in the context of increasing bacterial resistance to conventional antibiotics (Ahmed, 2007).
Immunomodulatory Properties
Some derivatives of thiophene, including thiophene-2-carboxamide derivatives, show promise as immunomodulatory agents. These compounds have been studied for their ability to suppress the immune response, which could be valuable in treatments for autoimmune diseases or in organ transplantation (Axton et al., 1992).
Antipathogenic Activity
Certain thiophene-2-carboxamide derivatives exhibit antipathogenic activities, making them candidates for developing new antimicrobial agents. Their effectiveness against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus has been particularly noted (Limban et al., 2011).
Synthesis of Analgesic Compounds
The synthesis of novel thiophene derivatives from thiophene-2-carboxamide has been explored for their potential use as analgesic compounds. These studies contribute to the development of new pain-relief medications (Kumara et al., 2009).
Propiedades
IUPAC Name |
1-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)11-4-1-2-5-12(11)20-14(22)10-8-21(9-10)15(23)13-6-3-7-24-13/h1-7,10H,8-9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURUBCLSOCBSHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

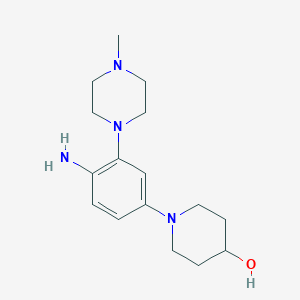
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2404419.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)
![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)
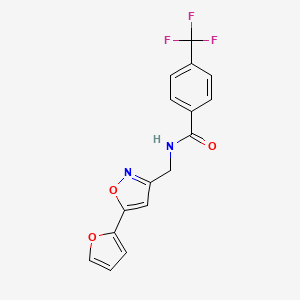
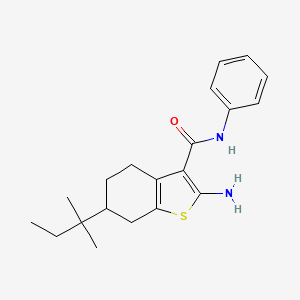
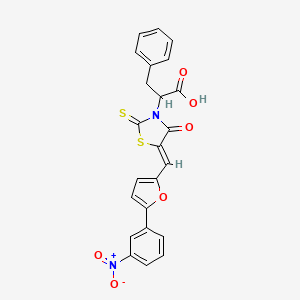
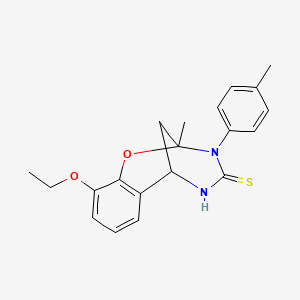
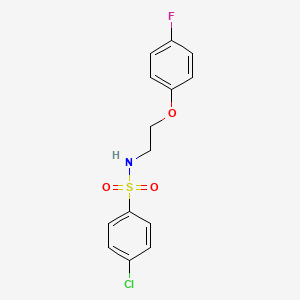
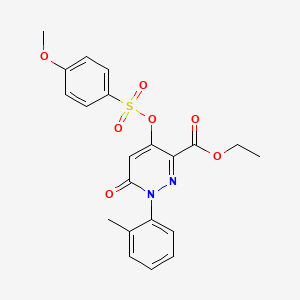
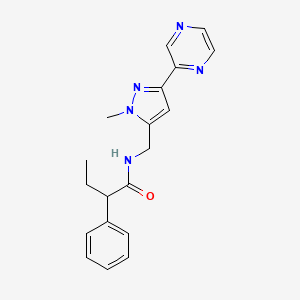
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)
